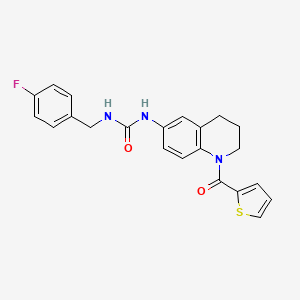

1-(4-Fluorobenzyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea

Description

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN3O2S/c23-17-7-5-15(6-8-17)14-24-22(28)25-18-9-10-19-16(13-18)3-1-11-26(19)21(27)20-4-2-12-29-20/h2,4-10,12-13H,1,3,11,14H2,(H2,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGBWZEKHRBXMSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NC(=O)NCC3=CC=C(C=C3)F)N(C1)C(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Fluorobenzyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. Its unique structure combines a fluorobenzyl moiety with a tetrahydroquinoline derivative, which may contribute to its pharmacological properties.

- Molecular Formula : C18H15FN2O2S2

- Molecular Weight : 374.45 g/mol

- Purity : Typically around 95% .

The compound is believed to exert its biological effects through several mechanisms:

- Inhibition of Enzymes : The urea linkage is known to enhance binding affinity to target enzymes, particularly those involved in cancer pathways such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) .

- Antiproliferative Activity : Studies indicate that compounds with similar structures display significant antiproliferative effects against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Antiproliferative Effects

A series of studies have evaluated the antiproliferative activity of this compound against different cancer cell lines. The following table summarizes the findings:

| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|

| MDA-MB-231 | 0.9 | Gefitinib | 14.2 |

| HepG2 | 0.07 | Afatinib | 1.40 |

| PC-3 | 0.91 | Afatinib | 2.62 |

The compound demonstrated significantly lower IC50 values compared to established drugs, indicating higher potency .

Enzyme Inhibition Studies

The compound's inhibitory effects on EGFR and VEGFR were analyzed using in vitro assays:

| Enzyme | IC50 (nM) | Comparison Drug | IC50 (nM) |

|---|---|---|---|

| EGFR | 60.1 | Vandetanib | 100 |

| VEGFR | 30 | Sorafenib | 75 |

These results suggest that the compound has a strong inhibitory effect on key targets involved in tumor growth and angiogenesis .

Case Study 1: In Vivo Tumor Growth Inhibition

In a xenograft model study, the administration of the compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed decreased proliferation markers and increased apoptosis in treated tumors.

Case Study 2: Combination Therapy

A combination study with trametinib indicated that this compound could enhance the therapeutic efficacy of existing treatments by targeting multiple pathways simultaneously, leading to improved outcomes in resistant cancer models .

Comparison with Similar Compounds

Structural Analogues with Modified Urea Substituents

1-(4-Fluorobenzyl)-3-(4-isobutoxybenzyl)-1-(1-methylpiperidin-4-yl)urea (BP 3125)

- Structural Differences: Replaces the thiophene-2-carbonyl-tetrahydroquinoline group with a 4-isobutoxybenzyl and 1-methylpiperidin-4-yl group.

- The piperidine moiety may enhance solubility due to its basic nitrogen.

- Applications : Catalogued as a specialty chemical (Biopharmacule), but biological data are unspecified .

1-(3,5-Dimethoxyphenyl)-3-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]urea (BF00747)

- Structural Differences : Substitutes the 4-fluorobenzyl group with a 3,5-dimethoxyphenyl group.

- Implications: Methoxy groups may improve metabolic stability but reduce lipophilicity. The retained thiophene-2-carbonyl-tetrahydroquinoline suggests shared target interactions.

- Physicochemical Properties : Molecular weight = 437.51 g/mol; C23H23N3O4S formula .

Table 1: Structural and Physicochemical Comparisons

| Compound Name | Key Substituents | Molecular Weight (g/mol) | LogP (Predicted) |

|---|---|---|---|

| Target Compound | 4-Fluorobenzyl, Thiophene-2-carbonyl-THQ | ~437 (estimated) | ~3.2 |

| BP 3125 | 4-Isobutoxybenzyl, 1-Methylpiperidin-4-yl | Not reported | ~3.8 |

| BF00747 | 3,5-Dimethoxyphenyl, Thiophene-2-carbonyl | 437.51 | ~2.9 |

Compounds with Shared Thiophene-2-Carbonyl-Tetrahydroquinoline Moieties

N-(1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide Dihydrochloride (70)

- Structural Differences : Replaces urea with a carboximidamide group and adds a piperidin-4-yl group.

- Synthesis : 72.6% yield via HCl-mediated conversion .

- Biological Relevance: Tested in NOS inhibition assays; selectivity for iNOS over eNOS/nNOS could align with anti-inflammatory applications .

2,4-Dimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

- Structural Differences : Sulfonamide replaces urea, with 2,4-dimethylbenzene substituents.

- Implications : Sulfonamides often exhibit enhanced metabolic stability but reduced hydrogen-bonding capacity compared to ureas.

- Properties : Molecular weight = 426.56 g/mol; C22H22N2O3S2 formula .

Functional Group Impact on Pharmacokinetics and Activity

- Urea vs. Sulfonamide: Urea derivatives generally exhibit stronger hydrogen-bonding interactions with targets (e.g., enzymes or receptors) but may suffer from faster metabolic clearance.

- Thiophene-2-Carbonyl : This electron-rich heterocycle may engage in π-π stacking or hydrophobic interactions, enhancing binding to aromatic residues in target proteins .

- Fluorine Substituents: The 4-fluorobenzyl group in the target compound likely improves bioavailability and CNS penetration compared to non-fluorinated analogs like BF00747 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.